molecular formula C12H16O2 B103168 4-(3-Methylbutoxy)benzaldehyde CAS No. 18986-09-9

4-(3-Methylbutoxy)benzaldehyde

Cat. No. B103168
CAS RN: 18986-09-9
M. Wt: 192.25 g/mol
InChI Key: WWBHAIFPHGGVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylbutoxy)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These are compounds containing a benzene ring with a formyl substituent. The specific structure of 4-(3-Methylbutoxy)benzaldehyde includes a benzene ring with an aldehyde group attached to the fourth carbon and a 3-methylbutoxy substituent attached to the same carbon of the benzene ring.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a compound related to benzaldehyde derivatives, is achieved in a 60% overall yield from benzaldehyde through a series of reactions including irradiation and acid-catalyzed rearrangements . Although not directly related to 4-(3-Methylbutoxy)benzaldehyde, these methods provide insight into the potential synthetic routes that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is characterized by the presence of a benzene ring and various substituents that influence the compound's properties. For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a compound with a benzaldehyde moiety, is stabilized by intramolecular and intermolecular interactions, which are confirmed by X-ray diffraction . These structural analyses are crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a variety of chemical reactions. The photochemical and acid-catalyzed rearrangements of benzaldehyde derivatives can lead to a range of products, as demonstrated by the reactions of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one . Additionally, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes can be achieved with different protecting groups, which is a common reaction in the modification of benzaldehyde compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, FT-Raman, and NMR, are used to characterize these compounds . The electronic properties, including HOMO-LUMO energies and reactivity descriptors, are determined using computational methods like DFT calculations . These properties are essential for predicting the behavior of the compounds in various environments and for their potential applications in different fields.

Scientific Research Applications

Synthesis of Coumarin Derivatives

4-(3-Methylbutoxy)benzaldehyde, although not directly mentioned, is related to the field of organic synthesis, where similar benzaldehyde derivatives are utilized. For example, in green chemistry education, benzaldehyde and malononitrile undergo Knoevenagel condensation in an ionic liquid medium to synthesize 3-(methoxycarbonyl)coumarin, showcasing innovative approaches in chemical research and education (Verdía, Santamarta & Tojo, 2017).

Regioselective Protection

The regioselective protection of hydroxyl groups in benzaldehyde derivatives is another significant application, indicating the compound's relevance in synthetic organic chemistry. For instance, 3,4-dihydroxy-benzaldehyde undergoes selective protection of its 4-hydroxyl group, demonstrating the compound's versatility in synthesis (Plourde & Spaetzel, 2002).

Applications in Material Science

Photoluminescent Materials

Benzaldehyde derivatives are used in material science, particularly in creating photoluminescent materials. For example, the synthesis of aluminum and zinc quinolates with styryl substituents involves 4-Methyl(methoxy or chloro)benzaldehyde, indicating its use in developing materials with specific optical properties (Barberis & Mikroyannidis, 2006).

Biotechnological Applications

Enhanced Bioproduction of Benzaldehyde

In biotechnology, optimizing conditions for benzaldehyde bioproduction using Pichia pastoris in a two-phase partitioning bioreactor has been explored. This research illustrates the application of benzaldehyde in flavor industry and its biological production methods (Craig & Daugulis, 2013).

Catalysis and Kinetics

Kinetic Studies in Synthesis

Benzaldehyde derivatives also play a role in catalysis and reaction mechanism studies. For instance, the kinetics and mechanism of reactions involving 4-methyl-benzaldehyde were investigated, showing the compound's importance in understanding reaction dynamics and in developing efficient catalytic processes (Dehdab, Habibi‐Khorassani & Shahraki, 2014).

Safety And Hazards

The safety information available indicates that 4-(3-Methylbutoxy)benzaldehyde is an irritant . Always refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal .

properties

IUPAC Name

4-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBHAIFPHGGVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290522
Record name 4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylbutoxy)benzaldehyde

CAS RN

18986-09-9
Record name 18986-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and 1-iodo-3-methylbutane (649 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-(isopentyloxy)benzaldehyde (292 mg, quant. crude) as a dark yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1.00 g of p-hydroxybenzaldehyde, 1.46 g of isoamyl iodide and 1.80 g of potassium carbonate in 15 ml of N,N-dimethylformamide was stirred at room temperature for 2 days. Water was added to the reaction mixture, and the product was extracted with ethyl acetate. The ethyl acetate layer was washed in sequence with 1N sodium hydroxide, water and saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 1.34 g of p-(3-methylbutoxy)benzaldehyde.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylbutoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Methylbutoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(3-Methylbutoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(3-Methylbutoxy)benzaldehyde
Reactant of Route 5
4-(3-Methylbutoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(3-Methylbutoxy)benzaldehyde

Citations

For This Compound
4
Citations
N Wintjes - core.ac.uk
University of Groningen Supramolecular synthons on surfaces Wintjes, Nikolai; Hornung, Jens; Lobo-Checa, Jorge; Voigt, Tobias; S Page 1 University of Groningen Supramolecular …
Number of citations: 0 core.ac.uk
L Sancineto, N Iraci, S Massari, V Attanasio… - …, 2013 - Wiley Online Library
The activity of the cyclin‐dependent kinase 9 (CDK9) is critical for HIV‐1 Tat‐mediated transcription and represents a promising target for antiviral therapy. Here we present …
V Guagnano - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
N Wintjes, J Hornung, J Lobo-Checa, T Voigt…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.